molecular formula C54H84O22 B15138061 ciwujianoside D2 CAS No. 114892-57-8

ciwujianoside D2

Cat. No.: B15138061
CAS No.: 114892-57-8
M. Wt: 1085.2 g/mol
InChI Key: XPCKJVBBSBPFQL-NMXMOXERSA-N
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Description

Ciwujianoside D2 is an oleanane-type triterpenoid saponin isolated from Acanthopanax senticosus (Siberian ginseng). Its molecular formula is C₅₄H₈₄O₂₂, with a molecular weight of 1084.5454 g/mol . Structurally, it features an oleanolic acid aglycone core with mono- or di-saccharide chains attached, distinguishing it from other saponins in the same plant. This compound has been identified as a chemical marker for differentiating Acanthopanax species due to its unique phytochemical profile . While its specific pharmacological roles are under investigation, preliminary studies suggest involvement in antioxidant and sedative-hypnotic activities .

Properties

CAS No.

114892-57-8

Molecular Formula

C54H84O22

Molecular Weight

1085.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H84O22/c1-23-11-16-54(18-17-52(7)26(27(54)19-23)9-10-32-51(6)14-13-33(50(4,5)31(51)12-15-53(32,52)8)74-46-40(63)35(58)28(56)20-69-46)49(67)76-48-42(65)38(61)36(59)29(72-48)21-70-45-43(66)39(62)44(30(73-45)22-68-25(3)55)75-47-41(64)37(60)34(57)24(2)71-47/h9,24,27-48,56-66H,1,10-22H2,2-8H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1

InChI Key

XPCKJVBBSBPFQL-NMXMOXERSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)COC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ciwujianoside D2 involves complex organic reactions. Typically, it is extracted from the roots or leaves of Acanthopanax senticosus using solvent extraction methods. The process involves multiple steps of purification, including chromatography techniques to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Acanthopanax senticosus. The plant material is processed using solvents like ethanol or methanol, followed by filtration and concentration. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Ciwujianoside B Metabolism

A study on ciwujianoside B identified 42 metabolites via UPLC-Fusion Lumos Orbitrap mass spectrometry in rat biological samples (urine, plasma, feces). Key metabolic pathways include:

Metabolic Pathway Typical Examples
DeglycosylationLoss of sugar moieties
AcetylationAddition of acetyl groups
HydroxylationIntroduction of hydroxyl groups
OxidationFormation of ketones or epoxides
GlycosylationAttachment of new sugar units
GlucuronidationAddition of glucuronic acid

Key Observations :

  • The parent compound M₀ (ciwujianoside B) undergoes sequential fragmentation, losing sugar units (e.g., rhamnose, glucose) and forming aglycone derivatives .

  • Fragment ions (e.g., m/z 717.4 → 571.3 → 553.4 → 439.3) indicate stepwise deglycosylation .

  • Acetylation and hydroxylation were observed in multiple metabolites, suggesting enzymatic modification in vivo .

Vitamin D₂ Metabolism

Vitamin D₂ undergoes hydroxylation via cytochrome P450 enzymes, producing bioactive metabolites:

Metabolite Formation Pathway
20-Hydroxyvitamin D₂Initial hydroxylation at C-20
17,20-Dihydroxyvitamin D₂Subsequent hydroxylation at C-17
1α,24-Dihydroxyvitamin D₂Further hydroxylation at C-1
1α,25-Dihydroxyvitamin D₂Most biologically active form

Key Findings :

  • Hydroxylation at C-20 and C-17 occurs in adrenal mitochondria, inhibited by aminoglutethimide (a P450scc inhibitor) .

  • 20-Hydroxyvitamin D₂ and 17,20-dihydroxyvitamin D₂ exhibit biological activity comparable to vitamin D₂, inhibiting DNA synthesis in keratinocytes .

  • In humans, 24-hydroxyvitamin D₂ and 1,24-dihydroxyvitamin D₂ are detectable, with renal involvement in their synthesis .

Electrochemical Boosting of Reactions

While not directly related to ciwujianoside or vitamin D₂, a UChicago study highlights electrochemistry’s potential to enhance chemical reactions. By leveraging electrode interactions, researchers aim to design greener, more efficient processes .

Low-Temperature Reaction Dynamics

In studies of C(¹D) + H₂/D₂ reactions, ring polymer molecular dynamics (RPMD) simulations align closely with experimental rate constants, demonstrating temperature dependence and PES contributions .

Scientific Research Applications

Ciwujianoside D2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ciwujianoside D2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of key proteins involved in inflammation and apoptosis, such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL1β), and caspase-3 (CASP3). These interactions help reduce inflammation and promote cell survival, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Key Observations :

  • Sugar Chain Variations: The number and position of glycosyl units (e.g., rhamnose, arabinose, glucose) significantly influence solubility and bioavailability. For example, ciwujianoside B’s five-sugar chain enhances metabolic stability compared to D2’s shorter chains .
  • Functional Groups: Hydroxylation at C-23 (hederasaponin B) or carboxylation at C-28 (ciwujianoside B) modulates bioactivity.
2.2 Metabolic Pathways
  • Deglycosylation: The primary metabolic reaction, mediated by gut microbiota, removes sugar moieties to produce absorbable aglycones . For example, ciwujianoside B generates 13 deglycosylated metabolites (e.g., M30, M33) .
  • Phase I/II Reactions: Hydroxylation, oxidation, and glucuronidation further modify metabolites. Ciwujianoside B produces 31 phase I and 7 phase II metabolites .

Divergences :

  • Excretion Routes: Ciwujianoside B is excreted primarily via feces (38 metabolites), while D2’s excretion profile remains unstudied .
  • Metabolite Abundance: Deglycosylation products (e.g., M30 in ciwujianoside B) dominate in plasma and feces, suggesting similar patterns for D2 .
2.4 Phytochemical Distribution
  • This compound: Primarily in Acanthopanax leaves, clustered with flavonoids (e.g., hyperoside) and terpenoids .
  • Ciwujianoside C3: Accumulates in roots and leaves, with higher concentrations in mature plants .
  • Hederasaponin B : Found in multiple organs but enriched in roots .

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